N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
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Overview
Description
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline derivative.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline and furan derivatives
Scientific Research Applications
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide
- N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
Uniqueness
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unique due to the presence of both a quinoline core and a furan ring, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these structural features can result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-7-5-8-15(13-14)19-20(25)16-9-3-4-10-17(16)24(2)21(19)23-22(26)18-11-6-12-27-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUQLWFHAGRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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